molecular formula C17H13NO B8579333 2-Phenyl-1-(quinolin-6-yl)ethanone

2-Phenyl-1-(quinolin-6-yl)ethanone

Cat. No.: B8579333
M. Wt: 247.29 g/mol
InChI Key: XIUWRYLGEBZFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(quinolin-6-yl)ethanone is an aromatic ketone featuring a phenyl group at the 2-position and a quinolin-6-yl moiety at the 1-position of the ethanone backbone. This compound belongs to a class of quinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility .

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-phenyl-1-quinolin-6-ylethanone

InChI

InChI=1S/C17H13NO/c19-17(11-13-5-2-1-3-6-13)15-8-9-16-14(12-15)7-4-10-18-16/h1-10,12H,11H2

InChI Key

XIUWRYLGEBZFMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Key analogues of 2-Phenyl-1-(quinolin-6-yl)ethanone include:

Compound Name Molecular Formula Substituents/Modifications Synthesis Method Key Properties/Applications References
2-Phenyl-1-(quinolin-6-yl)ethanone C₁₇H₁₃NO Phenyl, quinolin-6-yl Microwave-assisted condensation Intermediate for heterocyclic systems
1-(Quinolin-6-yl)ethanone C₁₁H₉NO Quinolin-6-yl Conventional condensation Building block for pharmaceuticals
PPQDPE* C₂₆H₂₀N₄O Pyrazolyl, quinoxalin-6-yl Phosphorous oxychloride reflux Corrosion inhibition in acidic media
1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone C₂₉H₂₀Cl₂N₂O₂ Chloro, methoxy, methylquinoline Multi-step halogenation and coupling Crystalline stability via C–H···O bonds

*PPQDPE: 2-Phenyl-1-[3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]ethanone

Key Observations:

Synthetic Efficiency : Microwave-assisted methods (e.g., ) reduce reaction times compared to traditional reflux () but may require specialized equipment .

Substituent Effects :

  • Halogenation (e.g., chloro groups in ) enhances crystalline stability through intermolecular hydrogen bonding (C–H···O interactions) .
  • Heterocyclic modifications (e.g., pyrazolyl in PPQDPE) improve corrosion inhibition efficacy by altering electron density and adsorption properties .

Biological Relevance: 1-(Quinolin-6-yl)ethanone (CAS 73013-68-0) is a simpler analogue used in drug synthesis, whereas more complex derivatives (e.g., ) target advanced heterocyclic systems .

Physical and Chemical Properties

  • Solubility: Quinoline-based ethanones are generally lipophilic, but polar substituents (e.g., methoxy in ) enhance solubility in protic solvents .
  • Thermal Stability : Derivatives with extended conjugation (e.g., PPQDPE) exhibit higher thermal stability, as evidenced by their application in harsh acidic environments .

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